molecular formula C15H24Cl2N2O4 B13948256 2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride

2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride

Cat. No.: B13948256
M. Wt: 367.3 g/mol
InChI Key: BOSOCJQSQNJCKM-UHFFFAOYSA-N
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Description

2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a tert-butoxycarbonyl group, and a benzoic acid methyl ester moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the coupling of the protected amino acid with a benzoic acid derivative. The final step involves the esterification of the carboxylic acid group and the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride involves its interaction with specific molecular targets. The amino and ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The Boc group provides steric protection, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-2-acetylaminoethyl)benzoic acid methyl ester
  • 2-(1-Amino-2-benzylaminoethyl)benzoic acid methyl ester
  • 2-(1-Amino-2-carbamoylaminoethyl)benzoic acid methyl ester

Uniqueness

2-(1-Amino-2-tert-butoxycarbonylaminoethyl)benzoic acid methyl ester dihydrochloride is unique due to the presence of the Boc group, which provides enhanced stability and protection during chemical reactions. This feature distinguishes it from similar compounds and makes it particularly valuable in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C15H24Cl2N2O4

Molecular Weight

367.3 g/mol

IUPAC Name

methyl 2-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;dihydrochloride

InChI

InChI=1S/C15H22N2O4.2ClH/c1-15(2,3)21-14(19)17-9-12(16)10-7-5-6-8-11(10)13(18)20-4;;/h5-8,12H,9,16H2,1-4H3,(H,17,19);2*1H

InChI Key

BOSOCJQSQNJCKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1C(=O)OC)N.Cl.Cl

Origin of Product

United States

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